Calcium mesoxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium mesoxalate can be synthesized through the reaction of calcium chloride with mesoxalic acid in an aqueous solution. The reaction typically involves dissolving calcium chloride in water and then adding mesoxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous reactors and automated filtration systems to enhance efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium mesoxalate undergoes various chemical reactions, including:

Precipitation Reactions: this compound can be precipitated from solutions containing calcium ions and mesoxalate ions.

Decomposition Reactions: Upon heating, this compound decomposes to form calcium carbonate and carbon dioxide.

Acid-Base Reactions: this compound reacts with strong acids to form mesoxalic acid and calcium salts.

Common Reagents and Conditions:

Reagents: Calcium chloride, mesoxalic acid, strong acids (e.g., hydrochloric acid).

Conditions: Aqueous solutions, controlled temperature, and stirring.

Major Products Formed:

Calcium Carbonate: Formed during the thermal decomposition of this compound.

Mesoxalic Acid: Formed when this compound reacts with strong acids.

Applications De Recherche Scientifique

Calcium mesoxalate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving calcium and oxalate ions.

Biology: Studied for its role in biological systems, particularly in the formation of kidney stones, which often contain calcium oxalate.

Medicine: Investigated for its potential effects on cellular processes and its role in pathological conditions such as kidney stone formation.

Mécanisme D'action

The mechanism of action of calcium mesoxalate involves its interaction with calcium ions and oxalate ions in biological systems. In the context of kidney stone formation, this compound can precipitate out of solution, forming crystals that aggregate and grow into stones. The compound’s effects are mediated through its ability to bind calcium ions and form insoluble complexes, which can lead to pathological calcification in tissues .

Comparaison Avec Des Composés Similaires

Calcium Oxalate: A closely related compound that also forms kidney stones and has similar chemical properties.

Calcium Carbonate: Another calcium salt that is widely used in various applications, including as an antacid and a calcium supplement.

Calcium Acetate: Used in medicine to control phosphate levels in patients with kidney disease.

Uniqueness: Calcium mesoxalate is unique due to its specific chemical structure and its formation from mesoxalic acid. Unlike calcium oxalate, which is more commonly found in biological systems, this compound is less prevalent but still significant in certain pathological conditions. Its unique properties make it a valuable compound for research and industrial applications .

Propriétés

Numéro CAS |

21085-60-9 |

|---|---|

Formule moléculaire |

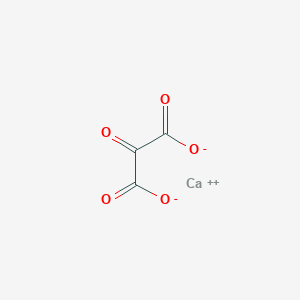

C6H6CaO12 |

Poids moléculaire |

310.18 g/mol |

Nom IUPAC |

calcium;3-hydroxy-2,3-dioxopropanoate;dihydrate |

InChI |

InChI=1S/2C3H2O5.Ca.2H2O/c2*4-1(2(5)6)3(7)8;;;/h2*(H,5,6)(H,7,8);;2*1H2/q;;+2;;/p-2 |

Clé InChI |

QHOHAGRGHNXSFU-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canonique |

C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2] |

Key on ui other cas no. |

21085-60-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calcium mesoxalate impact insulin levels?

A1: Research suggests that this compound may stimulate insulin production in the pancreas. Studies in rats and dogs demonstrated that oral administration of this compound led to a significant increase in pancreatic insulin content. [, , ] The most notable increase was observed in rats after three months of treatment, with insulin levels reaching 1.5 times that of the control group. [] Similar results were found in young dogs, with insulin content doubling after two months of treatment. []

Q2: Are there any in vitro studies investigating the effects of this compound on tissues involved in glucose metabolism?

A3: Yes, a study investigated the effects of various antidiabetic agents, including this compound, on oxygen consumption and anaerobic glycolysis in rabbit liver, pancreas, and leukocytes. [] The results showed that this compound frequently promoted anaerobic glycolysis in the liver and leukocytes, suggesting potential effects on glucose metabolism pathways. []

Q3: Has this compound been tested in a clinical setting for its antidiabetic potential?

A4: Yes, a clinical study explored the antidiabetic action of this compound in 22 diabetic patients. [] The study reported that oral administration of 0.4-1.5g of this compound daily lowered blood sugar and urinary sugar in most pancreatic and extrapancreatic diabetic patients. [] The effect was more pronounced in patients with mild to moderate diabetes compared to those with severe cases. []

Q4: Are there any analytical methods available for quantifying insulin activity in response to this compound?

A6: Researchers have investigated the rat diaphragm method for quantifying insulin activity in blood plasma. [] While this method shows promise, challenges remain due to the influence of plasma components on glucose uptake by the diaphragm. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.